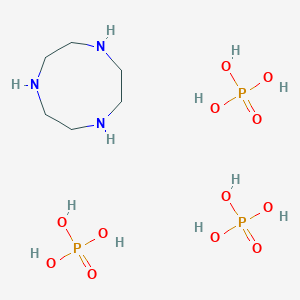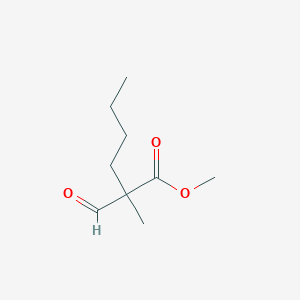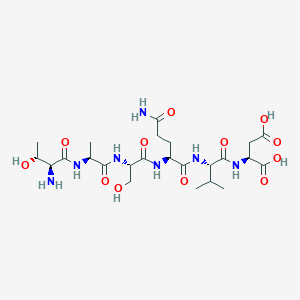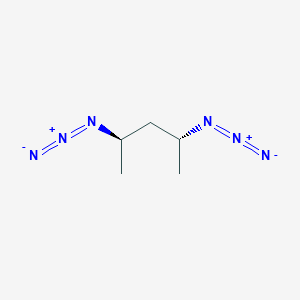
(2R,4R)-2,4-diazidopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2,4-diazidopentane is an organic compound characterized by the presence of two azido groups attached to a pentane backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido groups make it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of azido groups.
Applications De Recherche Scientifique
(2R,4R)-2,4-diazidopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.
Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2,4-dibromopentane: A precursor used in the synthesis of (2R,4R)-2,4-diazidopentane.
(2R,4R)-2,4-diaminopentane: A compound formed by the reduction of this compound.
(2R,4R)-2,4-dihydroxypentane: Another structurally similar compound with hydroxyl groups instead of azido groups.
Uniqueness
The uniqueness of this compound lies in its azido functionalities, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science, offering pathways to a wide range of products that are not easily accessible through other compounds.
Propriétés
Numéro CAS |
798568-75-9 |
|---|---|
Formule moléculaire |
C5H10N6 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(2R,4R)-2,4-diazidopentane |
InChI |
InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
Clé InChI |
AWJFANPWIBNSDY-RFZPGFLSSA-N |
SMILES isomérique |
C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canonique |
CC(CC(C)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
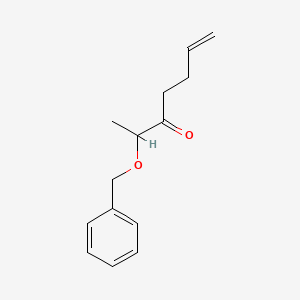
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
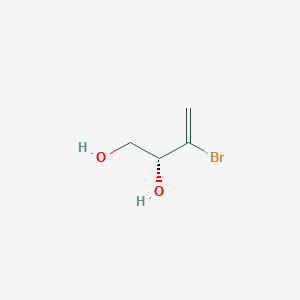


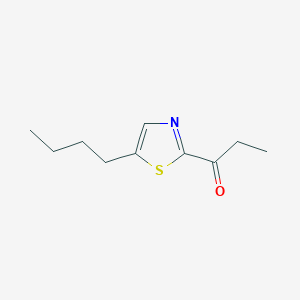
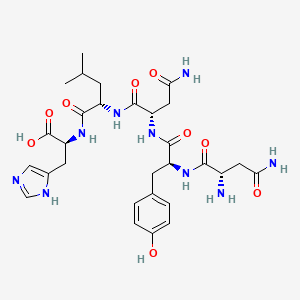
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
